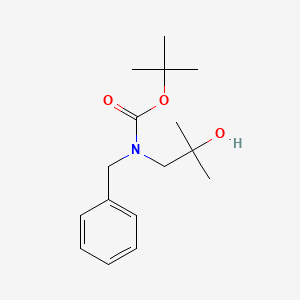
Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a benzyl group, and a hydroxy-methylpropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 2-hydroxy-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxy group.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Benzyl chloride or other alkyl halides can be used in the presence of a base.
Major Products:
- Oxidation of the hydroxy group can lead to the formation of a ketone.
- Reduction of the ketone can regenerate the hydroxy group.
- Substitution reactions can yield various benzyl derivatives depending on the substituents used .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for amines in peptide synthesis .
Biology:
- Investigated for its potential use in enzyme inhibition studies.
- Used in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmacologically active molecules.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials and polymers .
Wirkmechanismus
The mechanism of action of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl N-(benzyloxy)carbamate
- Tert-butyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate
- Tert-butyl (2-hydroxy-1-phenylethyl)carbamate
Uniqueness:
- The presence of the 2-hydroxy-2-methylpropyl group distinguishes it from other carbamates.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
- The combination of the tert-butyl, benzyl, and hydroxy-methylpropyl groups provides a balance of hydrophilicity and lipophilicity, enhancing its versatility .
Eigenschaften
Molekularformel |
C16H25NO3 |
|---|---|
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)20-14(18)17(12-16(4,5)19)11-13-9-7-6-8-10-13/h6-10,19H,11-12H2,1-5H3 |
InChI-Schlüssel |
IHZLKSNSYPHGFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


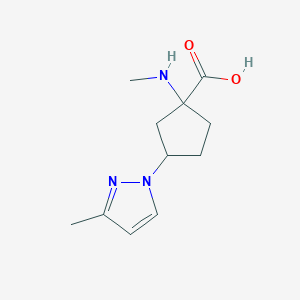

![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
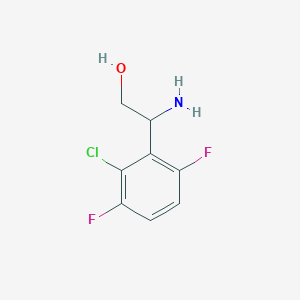
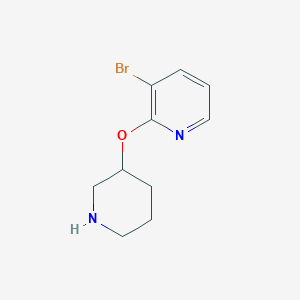
![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
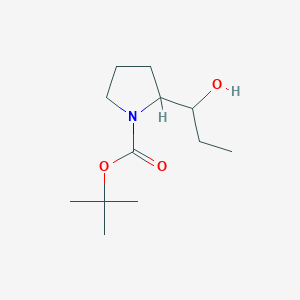
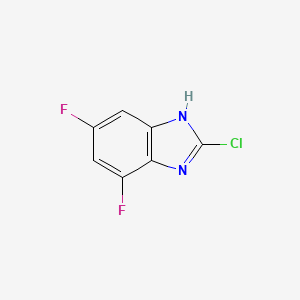
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)

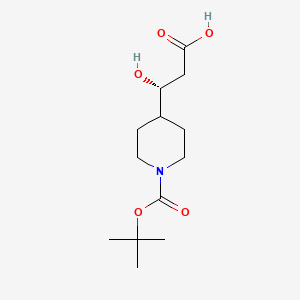
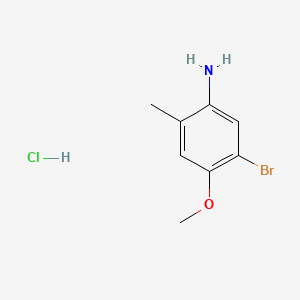
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
